molecular formula C11H11Cl2N3O B1676874 Muzolimine CAS No. 55294-15-0

Muzolimine

Cat. No. B1676874
CAS RN: 55294-15-0
M. Wt: 272.13 g/mol
InChI Key: RLWRMIYXDPXIEX-UHFFFAOYSA-N
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Description

Muzolimine is a high-ceiling loop diuretic . It is a pyrazole diuretic which was used for the treatment of hypertension but was withdrawn worldwide because of severe neurological side effects .


Synthesis Analysis

The synthesis of Muzolimine involves the reaction of (1-(3,4-dichlorophenyl)ethyl)hydrazine with ethyl 3-amino-3-ethoxyacrylate. This leads to a ring-forming two-site reaction and formation of the pyrazoline diuretic agent, Muzolimine .


Molecular Structure Analysis

The molecular formula of Muzolimine is C11H11Cl2N3O . The average mass is 272.130 Da and the monoisotopic mass is 271.027924 Da .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Muzolimine is a ring-forming two-site reaction . The reaction of (1-(3,4-dichlorophenyl)ethyl)hydrazine with ethyl 3-amino-3-ethoxyacrylate leads to the formation of Muzolimine .


Physical And Chemical Properties Analysis

Muzolimine has a molecular formula of C11H11Cl2N3O and an average mass of 272.13 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Safety And Hazards

Muzolimine was withdrawn worldwide because of severe neurological side effects . It may increase the excretion rate of certain substances which could result in a lower serum level and potentially a reduction in efficacy . More detailed safety data and hazards are not available in the retrieved sources.

properties

IUPAC Name

5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRMIYXDPXIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866476
Record name 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muzolimine

CAS RN

55294-15-0
Record name Muzolimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55294-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muzolimine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muzolimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Muzolimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUZOLIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
681
Citations
P Wangemann, R Braitsch, R Greger - Pflügers Archiv, 1987 - Springer
Muzolimine produces a diuresis in the loop of Henle. Unlike other diuretics of this kind, the effect of muzolimine is slow and its action is long lasting. The present study was designed to …
Number of citations: 11 link.springer.com
D Lorke, P Mürmann - Current medical research and opinion, 1977 - Taylor & Francis
… of muzolimine, administered orally to a number of animal species. The results showed that muzolimine … toxicological studies carried out on muzolimine in a number of animal species. …
Number of citations: 5 www.tandfonline.com
A Dal Canton, D Russo, R Gallo, G Conte… - Br Med J (Clin Res …, 1981 - bmj.com
… patients treated with muzolimine alone and 10 out of 11 in whom muzolimine had been added to … Muzolimine was well tolerated by all patients. Muzolimine appears to be the diuretic of …
Number of citations: 39 www.bmj.com
B Garthoff, M Hanisch - Cardiovascular Drug Reviews, 1984 - Wiley Online Library
… of muzolimine application. Since the inhibitory effect is more pronounced when muzolimine is … of the corial sodium concentration, muzolimine apparently acts by inhibiting the active …
Number of citations: 1 onlinelibrary.wiley.com
D Loew, W Ritter, J Dýcka - European Journal of Clinical Pharmacology, 1977 - Springer
… of muzolimine 30 mg was compared with furosemide 40 mg. The plasma level of muzolimine … In terms of excretion during the 12-hour observation period muzolimine 30 mg had as great …
Number of citations: 20 link.springer.com
P Dorigo, RM Gaion, M Bergamin, A Giacometti… - … drugs and therapy, 1990 - Springer
… strips, muzolimine antagonizes contractions … muzolimine can influence heart frequency and/or contractile force. The aim of the present study was to investigate the effect of muzolimine …
Number of citations: 14 link.springer.com
M Bernardi, R De Palma, F Trevisani, C Santini… - …, 1986 - Wiley Online Library
… was not affected by muzolimine administration. These findings suggest that muzolimine use in the … Our aim was to evaluate the effectiveness of muzolimine in these patients and to verify …
Number of citations: 13 aasldpubs.onlinelibrary.wiley.com
P Schmidt, D Loew, J Dycka, H Kopsa, P Balcke… - European Journal of …, 1981 - Springer
… The pharmacodynamic effects of muzolimine and furosemide … On the second dialysis-free day either muzolimine 240 mg or … After administration of muzolimine 240 mg urine volume rose …
Number of citations: 14 link.springer.com
M Bernardi, R De Palma, F Trevisani… - Zeitschrift fur …, 1985 - europepmc.org
… filtered sodium load, whereas muzolimine natriuresis was only correlated … muzolimine administration. Transient plasma potassium concentration reduction observed during muzolimine …
Number of citations: 9 europepmc.org
W Ritter - Journal of Chromatography A, 1977 - Elsevier
… was developed for the determination of muzolimine (BAY g 282I), … The detection limit of muzolimine in plasma and urine was 1 ng/… for monitoring plasma levels of muzolimine in patients. …
Number of citations: 14 www.sciencedirect.com

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